molecular formula C13H14N2O4 B12952808 2-(5-Hydroxy-3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-4-yl)acetic acid

2-(5-Hydroxy-3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-4-yl)acetic acid

Cat. No.: B12952808
M. Wt: 262.26 g/mol
InChI Key: WKOOIJRRBQYHRG-UHFFFAOYSA-N
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Description

2-(5-Hydroxy-3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-4-yl)acetic acid is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazole ring substituted with hydroxy and methoxy groups, making it an interesting subject for chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Hydroxy-3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-4-yl)acetic acid typically involves multi-step organic reactions. The starting materials often include substituted phenylhydrazines and acetic acid derivatives. The reaction conditions may involve:

    Condensation reactions: Using phenylhydrazine derivatives with acetic acid or its esters.

    Cyclization: Formation of the pyrazole ring through cyclization reactions.

    Functional group modifications: Introduction of hydroxy and methoxy groups through selective reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-(5-Hydroxy-3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-4-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxy groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to alcohols.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Like sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Including halogens, alkylating agents, and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

2-(5-Hydroxy-3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-4-yl)acetic acid has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as anti-inflammatory or antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 2-(5-Hydroxy-3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: Binding to and inhibiting the activity of certain enzymes.

    Receptor modulation: Interacting with cellular receptors to modulate their activity.

    Signal transduction pathways: Affecting intracellular signaling pathways to exert its effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Acetyl-3-hydroxy-5-methoxyphenyl)acetic acid
  • 2-Acetyl-5-hydroxy-3-methoxyphenyl hexopyranoside

Uniqueness

2-(5-Hydroxy-3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-4-yl)acetic acid is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C13H14N2O4

Molecular Weight

262.26 g/mol

IUPAC Name

2-[5-(3-methoxyphenyl)-2-methyl-3-oxo-1H-pyrazol-4-yl]acetic acid

InChI

InChI=1S/C13H14N2O4/c1-15-13(18)10(7-11(16)17)12(14-15)8-4-3-5-9(6-8)19-2/h3-6,14H,7H2,1-2H3,(H,16,17)

InChI Key

WKOOIJRRBQYHRG-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C(=C(N1)C2=CC(=CC=C2)OC)CC(=O)O

Origin of Product

United States

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